molecular formula C17H19N5OS B610845 Simurosertib CAS No. 1330782-76-7

Simurosertib

Katalognummer B610845
CAS-Nummer: 1330782-76-7
Molekulargewicht: 341.433
InChI-Schlüssel: XGVXKJKTISMIOW-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .


Molecular Structure Analysis

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .


Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

Wissenschaftliche Forschungsanwendungen

  • Neuroprotection and Neurogenesis : Simvastatin, a type of statin which might be relevant to Simurosertib, has been found to offer neuroprotective effects and enhance neurogenesis. This has been observed in models of traumatic brain injury, with simvastatin promoting recovery and neurogenesis in injured areas (Xie et al., 2015).

  • Alzheimer's Disease Research : Studies indicate that simvastatin could ameliorate memory deficits and inflammation in Alzheimer's disease models, suggesting its potential application in treatment strategies for neurodegenerative diseases (Huang et al., 2017).

  • Liver Disease : Selonsertib, an ASK1 inhibitor, has been evaluated in patients with nonalcoholic steatohepatitis. The results suggest that it may reduce liver fibrosis, highlighting its therapeutic potential in liver conditions (Loomba et al., 2017).

  • Brain Injury and Recovery : Research demonstrates that simvastatin can reduce secondary brain injury and support recovery processes following traumatic brain injury. This is potentially achieved through modulation of inflammatory responses and other neuroprotective mechanisms (Chen et al., 2009).

  • Angiogenesis Post-Brain Injury : Simvastatin appears to promote angiogenesis, the formation of new blood vessels, after traumatic brain injury. This could be linked to its activation of the VEGFR-2/Akt/endothelial nitric oxide synthase signaling pathway, contributing to improved functional recovery (Wu et al., 2011).

Safety And Hazards

Simurosertib is considered toxic and can cause skin irritation and serious eye damage . It also poses a risk of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

Zukünftige Richtungen

Simurosertib is currently under investigation in clinical trials for its safety, tolerability, and activity in participants with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors . The highest R&D status is pending Phase 2 .

Eigenschaften

IUPAC Name

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simurosertib

CAS RN

1330782-76-7
Record name Simurosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simurosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIMUROSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
Y Liang, F Hu, H Li, Y Song - Blood, 2021 - Elsevier
… CDC7 inhibitors involving in dequalinium chloride which was approved by Food and Drug Administration (FDA) for anti-microbial and simurosertib which in a phase I clinical trial for …
Number of citations: 2 www.sciencedirect.com
Á Quintanal-Villalonga, S Zaidi… - Annals of …, 2023 - annalsofoncology.org
… Simurosertib, a CDC7 inhibitor in phase II trials, dramatically sensitized an array of … lines, but also increased sensitivity to simurosertib. Importantly, simurosertib was able to suppress the …
Number of citations: 0 www.annalsofoncology.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: Cell division cycle 7 (Cdc7) kinase plays a crucial role in the initiation and maintenance of DNA replication in eukaryotic cells. Simurosertib (TAK-931) is a thieno [3, 2-d] …
Number of citations: 0 www.thieme-connect.com
F Hu, H Li, L Li, RP Gale, Y Song, S Chen… - Frontiers in …, 2022 - frontiersin.org
… and simurosertib exhibited significant antiproliferative activity in large-scale cell panel data and preclinical animal models. Concordant with this, our results show that simurosertib and …
Number of citations: 5 www.frontiersin.org
K Tanigawa, Y Tomioka, S Misono, S Asai… - FEBS Open …, 2023 - Wiley Online Library
… Simurosertib significantly suppressed the proliferation of LUAD cells by inhibiting MCM2 phosphorylation. Finally, we … TAK-931 (simurosertib) was used as a CDC7 inhibitor in this study. …
Number of citations: 6 febs.onlinelibrary.wiley.com
JC Martin, JR Sims, A Gupta, TJ Hagoel, L Gao… - Cell Death …, 2022 - nature.com
Ewing sarcoma is the second most common bone malignancy in children and adolescents. In recent years, a large body of evidence has emerged that suggests Ewing tumors harbor …
Number of citations: 7 www.nature.com
Y Kuboki, T Shimizu, K Yonemori, T Kojima… - Cancer Research …, 2022 - AACR
Purpose: We conducted a first-in-human, dose-escalation study, to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of TAK-931, a cell division cycle 7 …
Number of citations: 3 aacrjournals.org
R Liu, Y Huang - Clinical and Translational Oncology, 2022 - Springer
Due to the bottlenecks encountered in traditional treatment for tumor, more effective drug targets need to be developed. Cell division cycle 7 kinase plays an important role in DNA …
Number of citations: 8 link.springer.com
GM Nitulescu, G Stancov, OC Seremet, G Nitulescu… - Molecules, 2023 - mdpi.com
… 2 on the thienopyridine scaffold improved the potency and lead to simurosertib [110]. … In the first clinical trial in patients with solid tumors, simurosertib demonstrated that it was overall …
Number of citations: 3 www.mdpi.com
T Irie, M Sawa - Expert Opinion on Therapeutic Patents, 2023 - Taylor & Francis
… Lead optimization efforts on this chemical series led to the discovery of simurosertib (TAK-931) with an IC 50 value of 0.26 nM (28, Figure 5 ), which was progressed into clinical trials […
Number of citations: 4 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.